molecular formula C22H27ClN4O B2535743 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850763-88-1

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2535743
CAS No.: 850763-88-1
M. Wt: 398.94
InChI Key: BBDMYTUKEBDNPK-UHFFFAOYSA-N
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Description

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structural features, which include a tert-butyl group, a chlorophenyl group, and an oxolan-2-ylmethyl group

Preparation Methods

The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce additional functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine include other pyrazolo[1,5-a]pyrimidines with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical properties and biological activities. Some examples of similar compounds are:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O/c1-14-20(15-7-9-16(23)10-8-15)21-25-18(22(2,3)4)12-19(27(21)26-14)24-13-17-6-5-11-28-17/h7-10,12,17,24H,5-6,11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDMYTUKEBDNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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